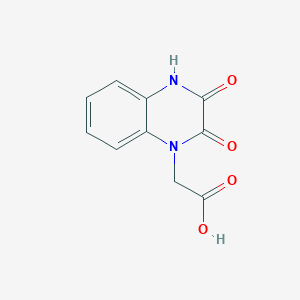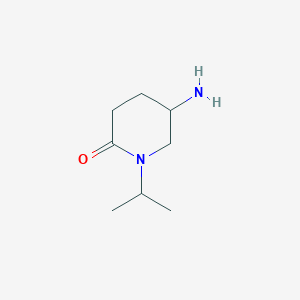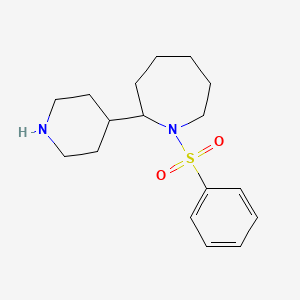
4-hydrazinyl-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydrazinyl-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine, also known as 4HP6TFP, is a novel pyrimidine derivative that has been studied for its potential medicinal applications. It has been studied for its potential use in the synthesis of various pharmaceuticals and for its potential in the treatment of a variety of diseases.
Applications De Recherche Scientifique
4-hydrazinyl-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine has been studied for its potential use in the synthesis of various pharmaceuticals and for its potential in the treatment of a variety of diseases. It has been studied for its potential anti-cancer, anti-inflammatory, and anti-diabetic properties. It has also been studied for its potential to inhibit the growth of certain bacteria and fungi. Additionally, 4-hydrazinyl-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine has been studied for its potential to inhibit the growth of certain viruses, including the human immunodeficiency virus (HIV).
Mécanisme D'action
The mechanism of action of 4-hydrazinyl-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine is not fully understood, but it is believed to involve the inhibition of certain enzymes, such as DNA topoisomerase II, cyclooxygenase-2, and matrix metalloproteinases. Additionally, 4-hydrazinyl-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine is believed to interact with certain proteins and receptors, such as the estrogen receptor, androgen receptor, and the peroxisome proliferator-activated receptor gamma.
Biochemical and Physiological Effects
4-hydrazinyl-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, reduce inflammation, and reduce the levels of glucose in the blood. Additionally, it has been shown to inhibit the growth of certain bacteria and fungi, and to inhibit the growth of certain viruses, such as HIV.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 4-hydrazinyl-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine is that it can be synthesized relatively easily and cost-effectively. Additionally, it has been studied for its potential to inhibit the growth of certain bacteria and fungi, and to inhibit the growth of certain viruses, such as HIV. The main limitation of 4-hydrazinyl-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine is that its mechanism of action is not fully understood, and more research is needed to fully understand its potential medicinal applications.
Orientations Futures
There are a number of potential future directions for 4-hydrazinyl-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine research. These include further studies of its potential anti-cancer, anti-inflammatory, and anti-diabetic properties; further studies of its potential to inhibit the growth of certain bacteria and fungi; and further studies of its potential to inhibit the growth of certain viruses, such as HIV. Additionally, further research is needed to fully understand the mechanism of action of 4-hydrazinyl-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine and to develop more effective and safe formulations for its use in the treatment of various diseases. Finally, further research is needed to identify potential new applications for 4-hydrazinyl-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine and to develop more cost-effective and efficient synthesis methods.
Méthodes De Synthèse
4-hydrazinyl-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine can be synthesized through the condensation reaction of 4-hydrazinopyridine-3-carbaldehyde and 6-(trifluoromethyl)pyrimidine. This reaction is catalyzed by a base, such as sodium hydroxide, and is carried out at room temperature. The reaction is a two-step process, with the first step being the formation of the Schiff base and the second step being the formation of the 4-hydrazinyl-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine product. The yield of the reaction is typically in the range of 80-90%.
Propriétés
IUPAC Name |
[2-pyridin-3-yl-6-(trifluoromethyl)pyrimidin-4-yl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N5/c11-10(12,13)7-4-8(18-14)17-9(16-7)6-2-1-3-15-5-6/h1-5H,14H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEAZOTXNQTCGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=CC(=N2)NN)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydrazinyl-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,4-dioxaspiro[4.4]nonan-2-ylmethanol](/img/structure/B6141924.png)


![11-(chloromethyl)-12-formyl-13-oxo-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaene-10-carbonitrile](/img/structure/B6141938.png)



![1-[2-(pyrrolidin-2-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B6141967.png)
![3-[4-(difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride, Mixture of diastereomers](/img/structure/B6141990.png)
